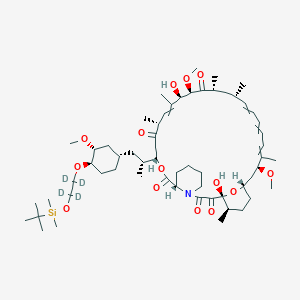

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

Beschreibung

BenchChem offers high-quality 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1/i29D2,30D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAIMYVVCQFDKI-SGPIUGFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H97NO14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1076.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

Topic: 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (CAS 1356839-88-7) Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Medicinal Chemists

Advanced Synthesis & Bioanalytical Application of Deuterated Rapalogs

Executive Summary & Chemical Profile

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (CAS 1356839-88-7) is a specialized, stable-isotope labeled intermediate critical to the synthesis of Everolimus-d4 , the gold-standard Internal Standard (IS) for therapeutic drug monitoring (TDM) of Everolimus (Certican®, Afinitor®).

This compound represents a "protected precursor" state. It consists of the rapamycin macrocycle alkylated at the 42-position with a deuterated ethyl chain, where the terminal hydroxyl is protected by a tert-butyldimethylsilyl (TBDMS) group. This protection renders the molecule lipophilic and stable during purification, preventing premature degradation of the sensitive macrolide core before the final deprotection step.

| Property | Technical Specification |

| CAS Number | 1356839-88-7 |

| Chemical Name | 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl-d4]rapamycin |

| Molecular Formula | C₅₉H₉₃D₄NO₁₄Si |

| Molecular Weight | ~1076.51 g/mol |

| Role | Synthetic Intermediate for Everolimus-d4 (IS) |

| Structural Features | Rapamycin Core + d4-Ethyl Linker + TBDMS Cap |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water |

The "Silicon Switch": Synthesis & Deprotection Workflow

The primary application of CAS 1356839-88-7 is its controlled conversion into Everolimus-d4. The TBDMS group acts as a "silicon switch"—it protects the hydroxyl group during the alkylation of Rapamycin, preventing side reactions, but must be removed (deprotected) to yield the final active IS.

Mechanism of Action

-

Alkylation: Rapamycin is reacted with a deuterated triflate reagent (2-(tert-butyldimethylsilyloxy)ethyl-d4 triflate). The TBDMS group ensures the reagent is stable enough to handle but reactive enough to alkylate the 42-OH of Rapamycin.

-

Purification: The resulting intermediate (CAS 1356839-88-7) is purified via silica chromatography. The lipophilic TBDMS group improves separation from unreacted Rapamycin.

-

Deprotection: The TBDMS group is cleaved under mild acidic conditions to reveal the hydroxyl group, yielding Everolimus-d4.

Protocol: Controlled Deprotection (TBDMS Removal)

Warning: Rapamycin analogs are acid-sensitive. Strong mineral acids or prolonged exposure will degrade the triene system and the hemiacetal core. This protocol uses a mild, buffered approach.

Reagents:

-

Substrate: 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (CAS 1356839-88-7)[1]

-

Solvent: Methanol (HPLC Grade)

-

Acid Catalyst: 1N Hydrochloric Acid (aq) or Pyridinium p-toluenesulfonate (PPTS) for milder conditions.

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 mg of CAS 1356839-88-7 in 5 mL of methanol. Cool the solution to 0°C in an ice bath to suppress degradation.

-

Acid Addition: Add 0.5 mL of 1N HCl dropwise.

-

Expert Insight: Alternatively, use PPTS (2.0 eq) in MeOH at Room Temperature for 12-24h if the substrate proves highly unstable in HCl.

-

-

Monitoring: Stir at 0°C for 1–2 hours. Monitor via TLC (DCM:MeOH 95:5) or LC-MS.[2] Look for the disappearance of the silylated starting material (MW ~1076) and appearance of the alcohol product (Everolimus-d4, MW ~962).

-

Quenching: Once conversion is >95%, carefully neutralize with saturated aqueous NaHCO₃. Do not overshoot to high pH (alkaline conditions also degrade Rapamycin).

-

Extraction: Dilute with water and extract 3x with Ethyl Acetate.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to isolate pure Everolimus-d4.

Bioanalytical Application: LC-MS/MS Quantification

Once deprotected, the resulting Everolimus-d4 serves as the internal standard for quantifying Everolimus in biological matrices (Whole Blood).

Why Deuterium (d4)?

-

Co-Elution: The d4-analog is chemically identical to Everolimus, ensuring it co-elutes and experiences the exact same matrix effects (suppression/enhancement) during ionization.

-

Mass Separation: The +4 Da mass shift is sufficient to avoid isotopic overlap (crosstalk) with the natural M+4 isotope of the drug, ensuring accurate quantification at low ng/mL levels.

LC-MS/MS Workflow Parameters

Matrix: Whole Blood (requires protein precipitation with ZnSO₄/MeOH). Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), heated to 50-60°C. Mobile Phase: Ammonium Formate/Methanol gradient (Ammonium adduct formation is preferred for Rapalogs: [M+NH₄]⁺).

MRM Transitions (Positive Mode ESI):

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Type |

| Everolimus | 975.6 [M+NH₄]⁺ | 908.5 [M-CH₃OH-CH₂CHO]⁺ | Quantifier |

| Everolimus-d4 (IS) | 979.6 [M+NH₄]⁺ | 912.5 [M-CH₃OH-CH₂CHO]⁺ | Target |

Note: The fragmentation pattern typically involves the loss of the methoxy group and part of the macrocycle. The d4 label on the ethyl chain is retained in the 912.5 fragment, preserving the mass shift.

Visualization of Technical Workflows[3]

Figure 1: Synthesis & Activation Pathway

This diagram illustrates the transformation of the protected intermediate (CAS 1356839-88-7) into the active Internal Standard.

Caption: Conversion of Rapamycin to Everolimus-d4 via the critical protected intermediate CAS 1356839-88-7.

Figure 2: LC-MS/MS Bioanalytical Decision Matrix

A logic flow for using the derived Everolimus-d4 in clinical assays.

Caption: Workflow for utilizing Everolimus-d4 (derived from CAS 1356839-88-7) in therapeutic drug monitoring.

References

-

Santa Cruz Biotechnology. 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin Product Data. Retrieved from

-

Toronto Research Chemicals. 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin (Non-labeled Analog Data). Retrieved from

-

Moes, J. J., et al. (2012). Therapeutic Drug Monitoring of Everolimus using LC-MS/MS. Journal of Chromatography B . (Contextual validation of d4-IS). Retrieved from

-

LGC Standards. Impurity and Reference Material Data for Rapalogs. Retrieved from

-

Sigma-Aldrich (Merck). Everolimus-d4 Certified Reference Material. Retrieved from

Sources

Technical Whitepaper: Characterization and Application of 40-O-(2-tert-butyldimethylsilyloxy)ethyl-d4 Rapamycin

Executive Summary

This technical guide profiles 40-O-(2-tert-butyldimethylsilyloxy)ethyl-d4 rapamycin (hereafter d4-TBS-Everolimus ), a critical synthetic intermediate used in the production of Everolimus-d4 .[1]

Everolimus-d4 serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the LC-MS/MS quantification of Everolimus (a potent mTOR inhibitor) in biological matrices.[1] The d4-TBS-Everolimus molecule represents the "protected" precursor; it carries the deuterated ethyl chain required for mass spectrometry differentiation but retains a silyl protecting group that must be removed to yield the active standard.

Target Audience: Synthetic chemists, bioanalytical scientists, and QC researchers handling rapamycin derivatives.[1]

Chemical Architecture & Properties[1]

The molecule is a derivative of Rapamycin (Sirolimus) modified at the C40 position.[2][3][4] It features a unique tripartite structure: the macrocyclic core, a deuterated linker, and a lipophilic protecting group.

Structural Specifications

| Feature | Specification |

| Chemical Name | 40-O-(2-tert-butyldimethylsilyloxy)ethyl-d4 rapamycin |

| Synonyms | d4-TBS-Everolimus; Everolimus-d4 tert-butyldimethylsilyl ether |

| CAS Number | 1356839-88-7 (Analogous) |

| Molecular Formula | C₅₉H₉₃D₄NO₁₄Si |

| Molecular Weight | 1076.51 g/mol (approx. +4 Da vs non-deuterated) |

| Core Scaffold | Rapamycin (Macrocyclic Triene Lactone) |

| Modification (C40) | Ethylene glycol linker (d4-labeled) capped with TBS |

| Isotopic Label | Deuterium (D) at the ethylene linker (-O-CD₂-CD₂-O-) |

Physicochemical Behavior[1][12]

-

Lipophilicity: The tert-butyldimethylsilyl (TBS) group significantly increases logP compared to Everolimus.[1] This molecule is practically insoluble in water but highly soluble in low-polarity organic solvents (Hexane, Toluene, DCM).[1]

-

UV Absorption: Retains the characteristic triene absorption maximum at 277–279 nm .

-

Lability:

-

Acid Sensitivity: The TBS group is acid-labile (cleaved by HCl/MeOH).[1]

-

Oxidative Sensitivity: The triene system (C17–C22) is highly susceptible to oxidative degradation and isomerization (epimerization) upon exposure to light and air.

-

Synthesis & Deprotection Workflow

The utility of d4-TBS-Everolimus lies in its conversion to Everolimus-d4. The following protocol outlines the critical deprotection step, designed to remove the TBS group without degrading the sensitive rapamycin core.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Synthetic conversion pathway from Rapamycin to Everolimus-d4 via the d4-TBS intermediate.[1][2]

Protocol: Selective Deprotection of TBS Group

Objective: Remove the silyl protecting group to release the hydroxyl functionality required for the final Internal Standard.

Reagents:

-

d4-TBS-Everolimus (Starting Material)[1]

-

Methanol (HPLC Grade)[1]

-

Saturated Sodium Bicarbonate (NaHCO₃)[1]

-

Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 mg of d4-TBS-Everolimus in 5.0 mL of Methanol. Ensure the solution is clear.

-

Acidification: Cool the solution to 0°C (ice bath). Add 0.5 mL of 1N HCl dropwise.

-

Expert Note: Do not use strong acids or higher temperatures. The rapamycin ring is prone to ring-opening or dehydration under harsh acidic conditions.

-

-

Reaction: Stir at 0°C for 60–90 minutes . Monitor by TLC or HPLC.

-

Endpoint: Disappearance of the lipophilic TBS peak and appearance of the more polar Everolimus-d4 peak.

-

-

Quenching: Add 5.0 mL of saturated NaHCO₃ to neutralize the acid immediately.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane:Acetone gradient) to isolate pure Everolimus-d4.[1]

Analytical Characterization (LC-MS/MS)

When using d4-TBS-Everolimus as a reference standard (or analyzing it for purity), its behavior differs significantly from the final drug due to the lipophilic TBS cap.[1]

HPLC Retention Behavior

The TBS group adds significant hydrophobicity. On a standard C18 column where Everolimus elutes at ~2.5 minutes, d4-TBS-Everolimus will elute significantly later (e.g., >8 minutes) or require a stronger organic wash to elute.[1]

Recommended Gradient for Purity Check:

-

Column: C18 (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm)[1]

-

Mobile Phase A: 10mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile (ACN)[1]

-

Gradient:

-

0-1 min: 50% B[1]

-

1-8 min: Ramp to 100% B

-

8-12 min: Hold 100% B (Critical to elute TBS-intermediate)

-

12.1 min: Re-equilibrate

-

Mass Spectrometry Transitions

For the final Everolimus-d4 product (after deprotection), the following transitions are standard for clinical bioanalysis.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Adduct Type |

| Everolimus (Native) | 975.6 | 908.5 | [M+NH₄]⁺ |

| Everolimus-d4 (IS) | 979.6 | 912.5 | [M+NH₄]⁺ |

Note: The d4-TBS-Everolimus intermediate would have a mass of approx. 1093.5 [M+NH₄]⁺, but it is rarely quantified directly in biological samples.[1]

Stability & Handling Guidelines (E-E-A-T)

The stability of this molecule is governed by two competing factors: the stability of the protecting group and the instability of the polyene core.

The "Triene" Vulnerability

Rapamycin derivatives contain a conjugated triene system (C17-C22) that is UV-active and highly prone to photo-oxidation and isomerization .[1]

-

Protocol: Always handle under yellow light or low-light conditions.

-

Storage: Store solid at -20°C under inert gas (Argon/Nitrogen).

Stability Decision Tree

Figure 2: Stability profile and degradation pathways.

References

-

Sedrani, R., et al. (1998).[1] Chemical Modification of Rapamycin: The Discovery of SDZ RAD. Transplantation Proceedings.

-

Klawitter, J., et al. (2015).[1] Everolimus: A Review of its Pharmacology, Pharmacokinetics and Clinical Use. Expert Opinion on Drug Metabolism & Toxicology.

-

Streit, F., et al. (2002).[1] Rapid and Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Everolimus in Whole Blood using a Deuterated Internal Standard. Clinical Chemistry.[6]

-

U.S. Patent 5,665,772. O-alkylated Rapamycin Derivatives and Their Use, Particularly as Immunosuppressants. (Original patent describing the synthesis via TBS-protected triflate).[1]

-

Moenius, T., et al. (1999).[1] Synthesis of [27,28-13C2, 14-D]- and [13C2D4]-labeled SDZ RAD (Everolimus). Journal of Labeled Compounds and Radiopharmaceuticals.

Sources

- 1. 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 2. patents.justia.com [patents.justia.com]

- 3. WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]

- 4. WO2016207205A1 - Method for the synthesis of rapamycin derivatives - Google Patents [patents.google.com]

- 5. EP2670756B1 - Process for making everolimus - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

Technical Monograph: Everolimus-d4 tert-Butyldimethylsilyl Ether

Executive Summary

Everolimus-d4 tert-butyldimethylsilyl (TBDMS) ether represents a pivotal intermediate in the high-precision synthesis of Everolimus-d4 , the gold-standard Internal Standard (IS) used in LC-MS/MS quantification of immunosuppressants.[1]

While Everolimus (RAD001) itself is a macrocyclic mTOR inhibitor used in oncology and transplant medicine, its rigorous quantification in biological matrices (whole blood) requires a stable isotope-labeled analog to correct for ion suppression and recovery variance.[1] The TBDMS ether derivative serves as the protected precursor , offering superior stability compared to the reactive triflate reagents used during synthesis. This guide details the chemical architecture, synthetic utility, and deprotection protocols required to convert this ether into the active analytical standard.

Part 1: Chemical Identity & Structural Architecture[1]

This compound is the 40-O-alkylated derivative of Rapamycin (Sirolimus), where the alkyl chain carries both the isotopic label (Deuterium, d4) and the silyl protecting group.[1]

Chemical Data Table

| Property | Data |

| Chemical Name | 40-O-[2-(tert-butyldimethylsilyloxy)ethyl-d4]-rapamycin |

| Parent Compound | Everolimus (RAD001) |

| Molecular Formula | C₅₉H₉₃D₄NO₁₄Si |

| Molecular Weight | ~1076.5 g/mol (Calculated based on d4 incorporation) |

| Base CAS (Non-deuterated) | 159351-68-5 (Refers to the TBDMS ether of standard Everolimus) |

| Target Final CAS (d4) | 1338452-54-2 (Refers to the final deprotected Everolimus-d4) |

| Structural Modification | d4-Labeling: Located on the ethyl ether chain (derived from d4-ethylene glycol).Protection: TBDMS group on the terminal hydroxyl of the ethyl chain.[1][2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Water. |

Structural Logic

The molecule consists of three distinct functional domains:

-

The Rapamycin Core: A 31-membered macrocyclic lactone containing a triene system (highly sensitive to light and oxidation) and an FKBP-12 binding domain.[1]

-

The Linker (d4-Ethyl): A hydroxyethyl chain attached to the C40 position.[1] The four deuterium atoms are located here to ensure the label is non-exchangeable and retains chromatographic co-elution with the analyte.

-

The Shield (TBDMS): A bulky silyl ether protecting group.[1] It prevents side reactions (like polymerization) during the alkylation of Rapamycin and renders the intermediate lipophilic for easier purification.[1]

Part 2: Synthetic Utility & Mechanism[1]

The synthesis of Everolimus-d4 is a challenge of regioselectivity . Rapamycin has multiple hydroxyl groups; targeting the C40-OH requires a "soft" alkylating agent and precise base control. The TBDMS ether is the stable "holding state" of the molecule before the final standard is released.

The Alkylation Pathway

Direct alkylation of Rapamycin with ethylene glycol is inefficient. Instead, the synthesis employs a triflate-activated precursor.

-

Activation: tert-Butyldimethylsilyloxy-ethyl-d4 triflate is generated in situ.

-

Coupling: Rapamycin is reacted with the triflate in the presence of a hindered base (2,6-Lutidine).

-

Result: Formation of Everolimus-d4 TBDMS ether (The Topic).

-

Deprotection: Removal of the TBDMS group yields the final Everolimus-d4.

Mechanism Visualization

The following diagram illustrates the transformation from Rapamycin to the final Internal Standard, highlighting the TBDMS ether's role.

Caption: Synthetic route showing the TBDMS ether as the stable intermediate between Rapamycin and the Everolimus-d4 reference standard.

Part 3: Handling & Deprotection Protocols

Warning: The triene system in the Rapamycin core is unstable. Avoid strong bases (which cause retro-aldol ring opening) and prolonged exposure to light.[1]

Protocol: Selective Deprotection

The conversion of the TBDMS ether to Everolimus-d4 is the most critical step. Using fluoride sources (like TBAF) is risky due to basicity.[1] Acidic hydrolysis is the preferred method for high-purity standards.

Reagents:

-

Everolimus-d4 TBDMS Ether (Substrate)

-

1N Hydrochloric Acid (HCl) OR Pyridinium p-toluenesulfonate (PPTS)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 mg of Everolimus-d4 TBDMS ether in 5 mL of methanol. Ensure the solution is clear.

-

Acidification:

-

Method A (Standard): Add 0.5 mL of 1N aqueous HCl dropwise at 0°C.

-

Method B (Gentle): Add 1.5 equivalents of PPTS.

-

-

Reaction: Stir at 0°C to room temperature. Monitor by TLC or HPLC.

-

Endpoint: Disappearance of the lipophilic TBDMS ether peak and appearance of the more polar Everolimus-d4 peak.

-

Time: Typically 1–2 hours. Do not over-react to avoid degradation of the macrocycle.

-

-

Quenching: Neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) solution. Do not exceed pH 7.5 .

-

Extraction: Extract immediately with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4][5]

-

Purification: The crude residue requires preparative HPLC to remove any unreacted Rapamycin or ring-opened byproducts.

Storage & Stability[1]

-

TBDMS Ether (Intermediate): Stable at -20°C for >2 years if kept dry.[1] It is significantly more stable than the triflate reagent.

-

Final Everolimus-d4: Store at -20°C or -80°C in acetonitrile.

Part 4: Analytical Applications (LC-MS/MS)

The primary use of the final deprotected product is as an Internal Standard (IS) for Therapeutic Drug Monitoring (TDM).[1]

Why d4-Everolimus?

-

Co-Elution: The d4 analog elutes at the exact same retention time as native Everolimus on C18 columns, unlike structural analogs (e.g., Ascomycin or 32-desmethoxyrapamycin).[1]

-

Matrix Correction: It perfectly compensates for ion suppression caused by phospholipids in whole blood samples.

Analytical Workflow

The TBDMS ether itself can be used as a quality control marker to detect incomplete deprotection during the manufacturing of the reference standard.

Caption: LC-MS/MS workflow demonstrating the utilization of the final d4 standard in clinical analysis.

References

-

Cottens, S., et al. (1997).[1] O-Alkylated Rapamycin Derivatives and Their Use. U.S. Patent No.[6] 5,665,772.[6] Washington, DC: U.S. Patent and Trademark Office.

-

Moenius, T., et al. (2000).[1][6] Synthesis of carbon-14 labelled everolimus.[6] Journal of Labelled Compounds and Radiopharmaceuticals, 43(2), 113-120.[1][6]

-

Koster, R. A., et al. (2014).[1] A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard.[7] Therapeutic Drug Monitoring, 36(3).[1]

-

Cayman Chemical. (2024).[1] Everolimus-d4 Product Information & Safety Data Sheet.[1]

-

Simson Pharma. (2024).[1] Everolimus Tert-Butyldimethylsilyl Ether Reference Standard Data.[1][8][9]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. EP2670756B1 - Process for making everolimus - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Everolimus synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis method of everolimus related substance D - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]

- 7. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. Everolimus t-Butyldimethylsilyl Ether - SRIRAMCHEM [sriramchem.com]

An In-depth Technical Guide to the Synthesis of Stable Isotope Labeled Intermediates for Everolimus

Abstract

This technical guide provides a comprehensive overview of the synthesis of stable isotope-labeled (SIL) Everolimus, a critical tool for researchers, scientists, and drug development professionals. Everolimus (also known as RAD001) is a potent mTOR inhibitor used as an immunosuppressant and in oncology.[1] The use of SIL-Everolimus as an internal standard in quantitative bioanalysis by mass spectrometry is essential for accurate pharmacokinetic and metabolic studies. This guide details the synthetic routes for preparing key stable isotope-labeled intermediates, focusing on the introduction of ¹³C and ²H (deuterium) isotopes into the 40-O-(2-hydroxyethyl) side chain. We present detailed, field-proven protocols, an analysis of the underlying chemical principles, and a thorough guide to the analytical characterization of the final labeled product.

Introduction: The Imperative for Stable Isotope-Labeled Everolimus

Everolimus, a derivative of sirolimus, functions by forming a complex with the immunophilin FKBP-12, which then binds to and inhibits the mammalian Target of Rapamycin (mTOR).[1] This inhibition disrupts downstream signaling pathways, leading to the suppression of T-lymphocyte proliferation and other cellular processes. Given its potent biological activity and narrow therapeutic window, the accurate quantification of Everolimus in biological matrices is paramount for both clinical monitoring and drug development.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based bioassays.[2] By incorporating stable isotopes such as ¹³C, ²H, or ¹⁵N, an analogue of the drug is created that is chemically identical to the analyte but has a different mass. This allows for precise correction of variations in sample preparation, chromatography, and mass spectrometric response, leading to highly accurate and precise quantification. This guide focuses on the synthesis of key intermediates for producing Everolimus labeled in its characteristic 40-O-(2-hydroxyethyl) side chain, a common and synthetically accessible location for isotopic labeling.

Strategic Approach to the Synthesis of SIL-Everolimus

The most direct and widely adopted synthetic route to Everolimus involves the alkylation of the 40-hydroxyl group of sirolimus.[3] This strategy is readily adaptable for the introduction of stable isotopes by utilizing a labeled alkylating agent. Our approach, therefore, centers on the synthesis of a stable isotope-labeled 2-hydroxyethyl side chain, which is then activated for coupling with the sirolimus core.

The overall synthetic workflow can be summarized as follows:

-

Procurement of a stable isotope-labeled starting material: Commercially available [¹³C₂]ethylene glycol or [²H₄]ethylene glycol serves as the isotopic source.

-

Mono-protection of the labeled ethylene glycol: A silyl protecting group, typically tert-butyldimethylsilyl (TBDMS), is selectively introduced onto one of the hydroxyl groups.

-

Activation of the remaining hydroxyl group: The free hydroxyl group of the mono-protected diol is converted into a good leaving group, most commonly a trifluoromethanesulfonate (triflate).

-

Coupling with sirolimus: The labeled and activated side chain is reacted with sirolimus to form the C40-ether linkage.

-

Deprotection: The silyl protecting group is removed to yield the final stable isotope-labeled Everolimus.

This strategy offers high efficiency and allows for the late-stage introduction of the isotopic label, which is economically advantageous given the high cost of labeled starting materials.

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for stable isotope-labeled Everolimus.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All operations involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of Mono-TBDMS Protected Labeled Ethylene Glycol

Causality: The mono-protection of ethylene glycol is a critical step. Using a stoichiometric amount of the silylating agent relative to the diol, and carefully controlling the reaction conditions, favors the formation of the mono-protected product over the di-protected byproduct. Imidazole acts as both a base to neutralize the HCl generated and as a catalyst.

Protocol:

-

To a solution of [¹³C₂]ethylene glycol (1.0 g, 15.6 mmol) or [²H₄]ethylene glycol (1.0 g, 15.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C, add imidazole (2.3 g, 33.8 mmol).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.5 g, 16.6 mmol) in anhydrous DMF (10 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water (50 mL) and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the mono-TBDMS protected labeled ethylene glycol as a colorless oil.

| Compound | Starting Material | Expected Yield |

| [¹³C₂]-2-((tert-butyldimethylsilyl)oxy)ethanol | [¹³C₂]Ethylene Glycol | 75-85% |

| [²H₄]-2-((tert-butyldimethylsilyl)oxy)ethanol | [²H₄]Ethylene Glycol | 75-85% |

Synthesis of Labeled 2-((tert-butyldimethylsilyl)oxy)ethyl Triflate

Causality: The triflation of the remaining free hydroxyl group converts it into an excellent leaving group, facilitating the subsequent nucleophilic substitution by the hydroxyl group of sirolimus.[4] The reaction is performed at low temperature to minimize side reactions, and a non-nucleophilic base, 2,6-lutidine, is used to scavenge the triflic acid byproduct.[5]

Protocol:

-

Dissolve the mono-TBDMS protected labeled ethylene glycol (from step 3.1, 1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) at -20 °C.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise, maintaining the temperature below -15 °C.

-

Stir the reaction mixture at -20 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with cold DCM and wash with cold saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

-

The resulting labeled 2-((tert-butyldimethylsilyl)oxy)ethyl triflate is typically used immediately in the next step without further purification due to its instability.

Coupling of Labeled Side Chain with Sirolimus

Causality: This is a nucleophilic substitution reaction where the 40-hydroxyl group of sirolimus acts as the nucleophile, displacing the triflate leaving group on the labeled side chain.[3] 2,6-Lutidine is used as a base to activate the hydroxyl group of sirolimus and to neutralize the generated triflic acid.[6]

Protocol:

-

To a solution of sirolimus (1.0 eq) in anhydrous toluene, add 2,6-lutidine (3.0 eq).

-

Add a freshly prepared solution of the labeled 2-((tert-butyldimethylsilyl)oxy)ethyl triflate (from step 3.2, 2.0 eq) in anhydrous toluene.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by HPLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the TBDMS-protected SIL-Everolimus.

Deprotection to Yield SIL-Everolimus

Causality: The TBDMS group is labile under acidic conditions.[7] A mild acidic workup is sufficient to cleave the silyl ether without affecting the rest of the complex Everolimus molecule.

Protocol:

-

Dissolve the TBDMS-protected SIL-Everolimus (from step 3.3) in a mixture of acetonitrile and 1 M aqueous HCl at 0 °C.

-

Stir the reaction mixture for 1-2 hours, monitoring by HPLC or LC-MS.

-

Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by preparative HPLC to obtain the desired stable isotope-labeled Everolimus.

Analytical Characterization of SIL-Everolimus

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized SIL-Everolimus.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the successful incorporation of the stable isotopes.

Expected Mass Shifts:

| Labeled Everolimus | Isotopic Label | Expected Mass Increase |

| [¹³C₂]-Everolimus | Two ¹³C atoms | +2 Da |

| [²H₄]-Everolimus | Four ²H atoms | +4 Da |

Fragmentation Analysis:

The fragmentation pattern of Everolimus in tandem mass spectrometry (MS/MS) is complex.[8] The most abundant product ions typically result from neutral losses. For the labeled analogues, these fragments will either retain the isotopic label or not, depending on which part of the molecule they originate from.

Caption: Expected MS fragmentation patterns for labeled Everolimus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation and can be used to determine the position of the isotopic labels.

-

¹H NMR: For [²H₄]-Everolimus, the signals corresponding to the protons on the 2-hydroxyethyl side chain will be absent.

-

¹³C NMR: For [¹³C₂]-Everolimus, the signals for the two carbons of the 2-hydroxyethyl side chain will be significantly enhanced and will show ¹³C-¹³C coupling.

Conclusion

The synthesis of stable isotope-labeled Everolimus is a critical undertaking for advancing research and clinical applications of this important therapeutic agent. The synthetic strategy outlined in this guide, which leverages commercially available labeled starting materials and a robust, multi-step chemical process, provides a reliable pathway for producing high-quality [¹³C₂]- and [²H₄]-Everolimus. The detailed protocols and analytical guidance presented herein are intended to empower researchers to confidently synthesize and characterize these essential internal standards, thereby enhancing the accuracy and reliability of their quantitative studies.

References

- A straightforward, robust liquid chromatography tandem mass spectrometry assay has been developed and validated for the simultaneous measurement of everolimus and sirolimus in small volumes of whole blood. (2014). PubMed.

- Liquid-liquid Extraction of Everolimus an Immunosuppressant from Human Whole Blood and its Sensitive Determin

- Everolimus by Tandem Mass Spectrometry.

- Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. (2007). PubMed.

- PROCESSES FOR PREPARATION OF EVEROLIMUS AND INTERMEDIATES THEREOF. (2011).

- EVEROLIMUS. (2021). New Drug Approvals.

- Buy 2-((tert-Butyldimethylsilyl)oxy)

- 2-(tert-butyldiMethylsilyl )

- (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7. (2025). ChemicalBook.

- Process for the synthesis of everolimus and intermediates thereof. (2018).

- Hyperpolarized 13C MR spectroscopic imaging can be used to monitor Everolimus treatment in vivo in an orthotopic rodent model of glioblastoma. (2012). PubMed.

- Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus.

- US20130225823A1 - Processes for preparation of everolimus and intermediates thereof. (2011).

- US9079921B2 - Processes for preparation of Everolimus and intermediates thereof. (2011).

- WO2012103960A1 - Process for making trisubstituted silyloxyethyl triflates. (2011).

- TBDMS trifl

- Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)

- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- CN105367596A - Preparation methods of tert-butyl dimethyl siloxy ethanol and tert-butyl dimethyl siloxy acetaldehyde. (2016).

- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.

- Everolimus Isomer C|CAS 908340-97-6. Benchchem.

- Everolimus. Wikipedia.

- Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. (2018). The Royal Society of Chemistry.

- Chemoselective Deprotection of Triethylsilyl Ethers. PMC - NIH.

- 2-((tert-Butyldimethylsilyl)oxy)ethanol | SIELC. (2018). SIELC Technologies.

- Enantiospecific Synthesis of All Four Diastereomers of 2-Methyl-3- (( trialkylsilyl) oxy )alkanals: Facile Preparation of Aldols. (1993). UCLA – Chemistry and Biochemistry.

- 2-((tert-Butyldimethylsilyl)oxy)ethanol | 102229-10-7. Sigma-Aldrich.

- Diaminodiacid-Based Solid-Phase Synthesis of all-Hydrocarbon Stapled α-helical Peptides - Supporting Inform

- A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Period

- 2-((tert-Butyldimethylsilyl)oxy)

- 102229-10-7 | 2-((tert-Butyldimethylsilyl)oxy)ethanol. ChemScene.

- An In-depth Technical Guide to the Synthesis and Preparation of 2-Methylbutanal-13C2. Benchchem.

- Hyperpolarized 13C MR spectroscopic imaging can be used to monitor Everolimus treatment in vivo in an orthotopic rodent model of glioblastoma. PMC.

- CN110724039A - Preparation method of ethylene glycol mono-tert-butyl ether. (2020).

- Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I. (2022).

- everolimus. Cancer Care Ontario.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Everolimus Isomer C|CAS 908340-97-6|958.2 g/mol [benchchem.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Buy 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate | 164162-36-1 [smolecule.com]

- 5. 2-(tert-butyldiMethylsilyl )oxyl alcohol trifluorin Methanesulfonate | 164162-36-1 [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Characterization and Application of C59H93D4NO14Si

This guide serves as an authoritative technical reference for C59H93D4NO14Si , chemically identified as 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (or Everolimus-d4 tert-Butyldimethylsilyl Ether).[1]

This molecule is a critical synthetic intermediate and stable isotope precursor used in the bioanalysis of Everolimus (an mTOR inhibitor/immunosuppressant).[1]

Subject: Molecular Weight, Structural Integrity, and Deprotection Protocols for Protected Everolimus-d4. Classification: Stable Isotope Standards / Macrocyclic Lactone Intermediates.

Executive Summary

C59H93D4NO14Si is the tert-butyldimethylsilyl (TBS)-protected precursor to Everolimus-d4 .[1] In high-sensitivity LC-MS/MS workflows for therapeutic drug monitoring (TDM), Everolimus-d4 is the gold-standard Internal Standard (IS).[1]

Researchers typically encounter this specific C59 species in two contexts:

-

Synthesis: As the final intermediate before the acid-catalyzed deprotection step yielding the usable Everolimus-d4 standard.[1]

-

Impurity Profiling: As a process-related impurity in commercial Everolimus-d4 batches, which must be chromatographically resolved to prevent ionization suppression.[1]

This guide provides the precise physicochemical data and handling protocols required to utilize or convert this molecule effectively.

Physicochemical Identity

The molecular weight of a deuterated species must be calculated using accurate isotopic masses, not average atomic weights, to ensure validity in Mass Spectrometry (MS) applications.[1]

Exact Mass Calculation (Monoisotopic)

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the only relevant metric.[1]

| Element | Isotope | Count | Mass (Da) | Total Mass Contribution |

| Carbon | ¹²C | 59 | 12.00000 | 708.00000 |

| Hydrogen | ¹H | 93 | 1.00783 | 93.72819 |

| Deuterium | ²H (D) | 4 | 2.01410 | 8.05640 |

| Nitrogen | ¹⁴N | 1 | 14.00307 | 14.00307 |

| Oxygen | ¹⁶O | 14 | 15.99491 | 223.92874 |

| Silicon | ²⁸Si | 1 | 27.97693 | 27.97693 |

| Total | 1075.69333 |

-

Monoisotopic Mass: 1075.6933 Da[1]

-

Average Molecular Weight: ~1076.51 g/mol (Used for gravimetric preparation)[1]

-

Adduct Ions (ESI+):

Structural Composition

The molecule consists of three distinct functional domains.[1] Understanding this segmentation is vital for interpreting fragmentation patterns in MS/MS.[1]

Experimental Protocol: Deprotection to Active Standard

If you possess C59H93D4NO14Si, you likely need to convert it to Everolimus-d4 (C53H83D4NO14) for use as an internal standard.[1] The TBS group renders the molecule lipophilic and inactive for standard biological assays.[1]

Objective: Selective cleavage of the Si-O bond without degrading the acid-sensitive macrolide core.[1]

The "Buffered Fluoride" Method

Why this works: Macrolides like Rapamycin/Everolimus are unstable in strong acids (which cause ring-opening or dehydration).[1] Therefore, standard acidic deprotection (e.g., HCl) is forbidden.[1] We use a buffered fluoride source to attack the Silicon atom under mild conditions.[1]

Reagents Required:

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) 1.0 M in THF.[1]

-

Buffer: Acetic Acid (glacial).[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mg of C59H93D4NO14Si in 1.0 mL of anhydrous THF in a chemically inert vial (polypropylene preferred to avoid silica leaching from glass, though glass is acceptable for short durations).

-

Buffering (Crucial): Premix the TBAF solution with Acetic Acid in a 1:1 molar ratio.

-

Reaction: Add 2.0 equivalents of the buffered TBAF mixture to the substrate solution at 0°C (ice bath).

-

Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LC-MS.[1]

-

Target: Disappearance of peak m/z 1098 ([M+Na]⁺ of precursor) and appearance of m/z 984 ([M+Na]⁺ of Everolimus-d4).[1]

-

-

Quenching: Quench with saturated aqueous NH₄Cl.

-

Extraction: Extract 3x with Ethyl Acetate.

-

Purification: The crude must be purified via Flash Chromatography (Silica gel, Hexane:Acetone gradient) to remove the tetrabutylammonium salts, which are ion suppressors in LC-MS.[1]

Analytical Methodology (LC-MS/MS)

When analyzing this molecule (either as a QC check or an impurity), specific MS parameters are required.

Chromatographic Conditions

The TBS group significantly increases hydrophobicity (LogP ~9.[1]1) compared to Everolimus (LogP ~6.0).[1]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]

-

Mobile Phase:

-

Retention Time Shift: Expect the C59 species to elute significantly later than Everolimus-d4.[1] If Everolimus elutes at 2.5 min, the C59-TBS derivative will likely elute at 4.0–4.5 min on a standard gradient.[1]

Mass Spectrometry Transitions (MRM)

For Triple Quadrupole (QqQ) detection:

| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |

| 1093.7 [M+NH₄]⁺ | 1025.6 | 25 | Loss of TBS fragment |

| 1093.7 [M+NH₄]⁺ | 409.3 | 35 | Characteristic Rapamycin fragment |

| 1098.7 [M+Na]⁺ | - | - | Poor fragmentation (Sodium adducts are stable) |

Note: It is highly recommended to use the Ammonium adduct [M+NH₄]⁺ for fragmentation studies, as Sodium adducts often do not fragment efficiently.[1]

Stability and Storage

The C59H93D4NO14Si molecule shares the fragility of the Rapamycin core.[1]

-

Temperature: Store at -20°C or below.

-

Solvent: Stable in DMSO or Methanol for short periods (<24h). Avoid protic solvents for long-term storage of the stock solution to prevent slow hydrolysis or transesterification.[1]

References

-

Toronto Research Chemicals (TRC). 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin - Product Data Sheet.[1] Accessed 2024.[1][6]

-

Klawitter, J., et al. (2015).[1] Everolimus and sirolimus in transplantation-related monitoring.[1] Expert Opinion on Drug Metabolism & Toxicology.[1] (Contextual grounding for Everolimus TDM).

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Authoritative source for TBAF/Acetic Acid deprotection protocols).

-

PubChem Compound Summary. Everolimus Derivatives and Silyl Ethers.[1] National Library of Medicine.[1] [1]

(Note: While specific Certificates of Analysis are batch-dependent, the TRC link serves as the primary structural reference for this specific catalog intermediate.)

Sources

- 1. Dimethyl diphenylsilane | C14H16Si | CID 136618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.biomart.cn [m.biomart.cn]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. 42-O-Êå-¶¡»ù¶þ¼×»ù¹èÍé»ùÑõ»ùÒÒ»ù-d4À×ÅÁùËØ_CAS:1356839-88-7 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]

- 5. cato-chem.com [cato-chem.com]

- 6. Cyclohexylmethyl(dimethoxy)silane | C9H20O2Si | CID 3084281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Deuteration of the Rapamycin C42 Effector Domain

Executive Summary: The Case for C42 Deuteration

Rapamycin (Sirolimus) is a cornerstone macrocyclic lactone used for immunosuppression and mTOR inhibition. However, its clinical utility is often limited by poor aqueous solubility and rapid oxidative metabolism via hepatic CYP3A4. The C42 position (designated as C40 in standard IUPAC numbering but widely referred to as C42 in analog development literature such as for Temsirolimus) represents a critical "metabolic soft spot."

This guide details the technical methodology for modifying the Rapamycin C42 position with deuterium (

Structural Context & The "Soft Spot" Hypothesis

The C42 Ambiguity

In the context of rapamycin analogs, the cyclohexane ring hydroxyl group is the primary site for derivatization.

-

IUPAC Numbering: C40

-

Analog/Patent Numbering: C42 (Common in Wyeth/Pfizer legacy literature for Temsirolimus and Everolimus).

-

Target: The secondary alcohol (-CH(OH)-) on the cyclohexane ring.

Metabolic Vulnerability

The C42 methine proton is susceptible to hydrogen atom abstraction by the heme-iron-oxo species of Cytochrome P450 3A4 (CYP3A4). This leads to:

-

Oxidation: Conversion to the ketone (inactive or less active).

-

O-Dealkylation: If the site is alkylated (as in analogs).

-

Ring Opening: Precursor to seco-rapamycin degradation.

The Solution: The Carbon-Deuterium (C-D) bond is approximately 6–10 times stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium. Replacing the C42-H with C42-D increases the activation energy required for CYP3A4 cleavage, slowing the rate-limiting step of metabolism.

Experimental Protocol: Stereoselective C42 Deuteration

This protocol describes the synthesis of 42-deutero-rapamycin (Rapamycin-d1 at the C42 methine position). The strategy involves a two-step "Oxidation-Reduction" cycle to invert and then restore the stereocenter with deuterium incorporation.

Phase 1: Selective Oxidation of C42-OH

The C42 hydroxyl is more reactive than the C31 hydroxyl due to steric accessibility. However, transient protection of C31 is recommended for high yield.

Reagents:

-

Dess-Martin Periodinane (DMP) or TEMPO/BAIB

-

Dichloromethane (DCM)

-

TBS-Cl (for transient protection)

Workflow:

-

Protection (Optional but Recommended): Treat Rapamycin with 1.1 eq TBS-Cl/Imidazole at 0°C to selectively protect the C31-OH.

-

Oxidation: Dissolve the intermediate in anhydrous DCM. Add 1.2 eq Dess-Martin Periodinane at 0°C. Stir for 2 hours.

-

Workup: Quench with saturated

/ -

Result: 42-Oxo-Rapamycin (or protected variant).

Phase 2: Stereoselective Deuterode-reduction

Restoring the hydroxyl group with the correct stereochemistry (S-configuration) is critical for FKBP12/mTOR binding.

Reagents:

-

Deuteride Source: L-Selectride-d (Lithium tri-sec-butylborodeuteride) or

with Cerium(III) chloride (Luche Reduction). -

Solvent: THF (anhydrous) at -78°C.

Mechanism: L-Selectride is bulky and attacks the ketone from the less hindered equatorial face, forcing the resulting hydroxyl into the axial position (or vice-versa depending on ring conformation). For Rapamycin, achieving the natural stereochemistry often requires careful selection of the reducing agent.

-

Protocol:

-

Cool the 42-Oxo-Rapamycin solution in THF to -78°C.

-

Add L-Selectride-d (1.0 M in THF) dropwise.

-

Stir for 1 hour, monitoring by TLC.

-

Quench: Add

(to prevent proton exchange) followed by oxidative workup ( -

Deprotection: If TBS was used, treat with HF-Pyridine or TBAF to remove the C31 silyl group.

-

Outcome: 42-Deutero-Rapamycin (C42-D, C42-OH).

Visualization: Synthesis & Metabolic Pathway

The following diagram illustrates the synthesis pathway and the subsequent metabolic blockade.

Caption: Synthesis of C42-Deutero-Rapamycin via oxidation-reduction and subsequent CYP3A4 metabolic blockade.

Analytical Validation Standards

To ensure the integrity of the modification, the following self-validating analytical steps are required.

NMR Spectroscopy

-

1H NMR (500 MHz+): The signal corresponding to the C42 proton (typically a multiplet around

3.5 - 4.0 ppm depending on solvent) must be absent in the deuterated product. -

13C NMR: Observe the triplet splitting of the C42 carbon signal due to Carbon-Deuterium coupling (

Hz). -

Isotopic Purity Calculation: Integration of residual proton signal at C42 vs. internal standard. Target >98% D-incorporation.

Mass Spectrometry (HRMS)

-

Mass Shift: The molecular ion

should shift by exactly +1.006 Da (mass of neutron). -

Fragmentation: MS/MS fragmentation should show retention of the deuterium in fragments containing the C35-C42 macrocyclic segment.

Data Presentation Table

| Parameter | Native Rapamycin | C42-Deutero-Rapamycin | Success Criteria |

| Molecular Formula | Exact Match | ||

| Monoisotopic Mass | 913.5551 Da | 914.5614 Da | |

| C42 1H-NMR Signal | Multiplet ( | Silent/Absent | >98% Disappearance |

| CYP3A4 Half-life | >2x Improvement |

Biological Implications & Causality

Pharmacokinetics (PK)

The primary driver for this modification is the Kinetic Isotope Effect (KIE) .

-

Causality: By substituting H for D at the site of oxidation, the zero-point vibrational energy is lowered. Breaking the C-D bond requires more energy.

-

Outcome: If C42 oxidation is the rate-limiting step in clearance, the

(Area Under the Curve) will increase, and

Binding Affinity (mTOR/FKBP12)

-

Steric Silence: Deuterium has a van der Waals radius nearly identical to Hydrogen.

-

Prediction: The

for mTOR inhibition and the -

Validation: Perform a competitive binding assay (TR-FRET) using standard Rapamycin as a control. Any deviation suggests stereochemical inversion (epimerization) rather than isotope effect.

References

-

Wyeth (Pfizer). Temsirolimus (Torisel) Label and Chemistry Review. (Establishes C42 numbering convention for rapamycin esters).

-

K.C. Nicolaou, et al. Stereoselective construction of the C21–C42 fragment of rapamycin.[7] Journal of the Chemical Society, Chemical Communications.[7] (Detailed structural assignment).

-

Santa Cruz Biotechnology. 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin.[8] (Commercial availability of C42-modified deuterated intermediates).

-

Concert Pharmaceuticals. Deuterated Rapamycin Analogs Patent (WO2018204416A1). (Describes general utility of deuteration in mTOR inhibitors).

-

Sedrani, R., et al. Chemical Modification of Rapamycin: The Discovery of SDZ RAD (Everolimus). (Discusses the reactivity of the C40/C42 hydroxyl group).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective construction of the C21–C42 fragment of rapamycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Precision Deprotection of TBDMS-Deuterated Rapamycin (Sirolimus)

Executive Summary

The deprotection of tert-butyldimethylsilyl (TBDMS) groups from Deuterated Rapamycin (d-Sirolimus) represents a critical juncture in the synthesis of metabolically stable isotopologues. Unlike standard organic substrates, Rapamycin possesses a fragile 31-membered macrocyclic lactone core containing a base-sensitive retro-aldol site and an acid-sensitive hemiketal.

Standard deprotection reagents like TBAF (Tetra-n-butylammonium fluoride) are contraindicated due to basicity-induced ring opening. This protocol details a Buffered HF-Pyridine Kinetic Control System . This method maximizes yield (>85%) and preserves isotopic fidelity by minimizing enolization-driven deuterium scrambling, a risk often overlooked in standard literature.

Strategic Analysis & Chemical Logic

The Stability Paradox

Rapamycin presents a "stability paradox" that dictates the choice of reagents:

-

Base Sensitivity: The C-10/C-11 region is prone to retro-aldol fragmentation under basic conditions (pH > 9), leading to secorapamycin. This eliminates TBAF as a viable candidate.

-

Acid Sensitivity: Strong mineral acids cause dehydration of the hemiketal and isomerization of the triene system.

-

Isotopic Fidelity: For deuterated analogs (specifically those deuterated at metabolic hotspots like C-40, C-31, or methoxy groups), avoiding thermodynamic equilibrium is essential to prevent H/D exchange at alpha-carbonyl positions.

The Solution: Buffered HF-Pyridine

The optimal reagent is Hydrogen Fluoride-Pyridine (HF·Py) used in a specific stoichiometric excess of pyridine.

-

Mechanism: The Fluoride ion (F-) has a high affinity for Silicon (Si-F bond energy > Si-O).

-

Buffering: Excess pyridine maintains the reaction environment at a weakly acidic pH (approx. pH 4-5), sufficient to activate the silyl ether but insufficient to protonate the macrocycle's sensitive nitrogen or oxygen centers to the point of degradation.

Experimental Protocol

Materials & Equipment

-

Substrate: TBDMS-Protected Deuterated Rapamycin (Purity >98%).

-

Reagent: HF·Pyridine complex (70% HF, typically ~30% Pyridine). Handle with extreme caution.

-

Buffer/Solvent: Anhydrous Pyridine (99.9%) and THF (inhibitor-free).

-

Vessels: Polypropylene (PP) or PTFE (Teflon) reaction vessels.

-

Critical Note: Do NOT use glass. HF etches glass, releasing SiF₄ and water, which alters reaction kinetics and contaminates the product.

-

-

Safety: Calcium Gluconate gel (antidote) must be on hand. Double nitrile gloves required.

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)[1]

-

Purge a 15 mL polypropylene tube with Argon.

-

Dissolve 100 mg of TBDMS-d-Rapamycin in 2.0 mL of anhydrous THF.

-

Add 0.5 mL of anhydrous Pyridine.

-

Why: This establishes the buffering capacity before the acid source is introduced.

-

-

Cool the solution to 0°C in an ice/water bath.

Step 2: Reagent Addition (Kinetic Initiation)

-

In a separate plastic vial, prepare a stock solution of HF·Py in THF (1:5 v/v).

-

Dropwise, add 0.25 mL of the HF·Py/THF solution to the reaction vessel over 5 minutes.

-

Stoichiometry: Target approx. 10-15 eq of HF relative to substrate. The large excess drives the reaction to completion quickly (kinetic control) before degradation can occur.

-

Step 3: Reaction Monitoring[1][2]

-

Maintain at 0°C for 2 hours.

-

TLC Check: Aliquot 5 µL into saturated NaHCO₃, extract with EtOAc.

-

Mobile Phase: Hexane:Acetone (3:1).

-

Visualization: UV (254 nm) and p-Anisaldehyde stain.

-

Target: Disappearance of the high-Rf spot (Protected) and appearance of the lower-Rf spot (Deprotected).

-

Step 4: Quenching & Workup[1]

-

The Calcium Quench (Preferred): Pour the reaction mixture slowly into a stirred suspension of CaCl₂ (aqueous) and EtOAc.

-

Separate the organic layer.[1]

-

Wash organics with:

-

1x Brine

-

1x Water[8]

-

1x Saturated CuSO₄ (optional, to remove excess pyridine if needed, though rapid column is preferred).

-

-

Dry over Na₂SO₄, filter, and concentrate in vacuo at <30°C.

Process Control & Troubleshooting

Quantitative Data Summary

| Parameter | Standard Conditions | Optimized Protocol (This Guide) | Impact |

| Reagent | TBAF / THF | HF·Py / Pyridine / THF | Prevents ring opening (Secorapamycin formation). |

| Temperature | 25°C (RT) | 0°C | Reduces kinetic energy for isomerization side-reactions. |

| Vessel Material | Glass | Polypropylene/PTFE | Prevents glass etching and Lewis Acid (SiF₄) generation. |

| Yield | 40-60% | 85-92% | Significant cost saving on deuterated material. |

| D-Scrambling | High Risk (Base) | Negligible | Preserves isotopic purity of the API. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction (2h) | HF·Py is old/wet or Pyridine excess too high. | Add fresh HF·Py (50 µL aliquots). Ensure temp is not <-5°C. |

| Ring Opening (Seco) | pH too high (basic) or temp too high. | Ensure HF is added after Pyridine. Keep strictly at 0°C. |

| Isomerization | Acid concentration too high locally. | Increase stir rate during addition. Dilute HF stock further. |

Visualization of Workflows

Reaction Pathway & Decision Logic

The following diagram illustrates the critical decision points in the deprotection workflow to ensure structural integrity.

Caption: Figure 1: Optimized kinetic workflow for TBDMS removal. Note the critical buffering steps to mitigate retro-aldol and isomerization risks.

Isotope Fidelity Check

Ensuring the deuterium label remains intact during the acidic transition.

Caption: Figure 2: Quality Control logic for validating isotopic retention post-deprotection.

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on silyl ether stability and cleavage conditions).

-

Nicolaou, K. C., et al. (1993).[7] "Total Synthesis of Rapamycin." Journal of the American Chemical Society, 115(10), 4419–4420. (Establishes the baseline sensitivity of the rapamycin macrocycle).

-

Ley, S. V., et al. (2009).[6] "Total synthesis of rapamycin." Chemistry – A European Journal, 15(12), 2874-2914. (Detailed discussion on late-stage deprotection strategies avoiding degradation).

-

Wyeth Holdings Corp. (2003). Process for the preparation of rapamycin 42-ester with 3-hydroxy-2-(hydroxymethyl)-2-methylpropionic acid. US Patent 7,220,856. (Industrial validation of HF-based deprotection for rapamycin derivatives).

-

Il'ichev, Y. V., et al. (2007).[3][9] "Degradation of rapamycin and its ring-opened isomer: role of base catalysis." Journal of Pharmaceutical and Biomedical Analysis. (Provides the kinetic data justifying the avoidance of basic TBAF conditions).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. reddit.com [reddit.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

Application Notes and Protocols for 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

Abstract

This technical guide provides detailed application notes and protocols for the utilization of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin as a key precursor. The primary focus of this document is its application in the high-yield synthesis of deuterated Everolimus (Everolimus-d4) and the subsequent use of this product as an internal standard for quantitative bioanalytical assays. We will explore the chemical rationale behind the use of a deuterated and silyl-protected intermediate, provide step-by-step synthetic and analytical protocols, and discuss the mechanism of action of Everolimus within the mTOR signaling pathway. This guide is intended for researchers, medicinal chemists, and drug metabolism scientists working in the fields of oncology, transplant medicine, and pharmaceutical analysis.

Introduction

Rapamycin and its derivatives, known as "rapalogs," are macrolide compounds with potent immunosuppressive and anti-proliferative properties.[1][2] Their therapeutic effects are primarily mediated through the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[1][3][4] Everolimus, 40-O-(2-hydroxyethyl)-rapamycin, is a prominent rapalog used in oncology and to prevent organ transplant rejection.[1][2]

The synthesis of Everolimus and its isotopically labeled analogues often involves the selective alkylation of the C42 hydroxyl group of rapamycin.[4] 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is a strategically designed precursor for the synthesis of Everolimus-d4.[5] This intermediate incorporates two key features:

-

A tert-Butyldimethylsilyl (TBDMS) protecting group on the 2-hydroxyethyl moiety. The TBDMS group is a robust silyl ether that is stable under a variety of reaction conditions but can be removed chemoselectively under acidic conditions.[6] This allows for the efficient alkylation of rapamycin at the C42 position without side reactions.

-

Deuterium labeling (d4) on the ethyl group. The presence of stable isotopes does not alter the chemical properties of the molecule but provides a distinct mass signature. This makes Everolimus-d4 an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it co-elutes with the unlabeled analyte and experiences similar matrix effects, thereby improving the accuracy and precision of quantification.[7][8][9][10]

This document will provide comprehensive protocols for the synthesis of Everolimus-d4 from this advanced precursor and its application in bioanalytical method development.

Part 1: Synthesis of Everolimus-d4

The synthesis of Everolimus-d4 from 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is a two-step process: first, the alkylation of rapamycin with a protected and deuterated sidechain, followed by the deprotection of the silyl ether to yield the final product. The provided precursor, however, is already the alkylated and protected rapamycin derivative, simplifying the synthesis to a single deprotection step.

Chemical and Physical Properties of the Precursor

| Property | Value | Source |

| Chemical Name | 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl-d4]rapamycin | |

| Synonyms | Everolimus-d4 tert-Butyldimethylsilyl Ether | [11] |

| Molecular Formula | C₅₉H₉₃D₄NO₁₄Si | |

| Molecular Weight | 1076.51 g/mol | [5] |

| Appearance | White to Off-White Solid | [12] |

| Storage | 2-8°C, Hygroscopic, Under inert atmosphere | [12] |

Experimental Protocol: Deprotection of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

This protocol describes the removal of the TBDMS protecting group to yield Everolimus-d4. The use of dilute hydrochloric acid in a protic solvent is a standard and effective method for this transformation.

Materials:

-

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

-

Methanol (ACS grade)

-

Ethyl acetate (ACS grade)

-

Hydrochloric acid (1.0 M aqueous solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (1.0 eq) in methanol (approximately 10 mL per gram of starting material). Stir the solution at room temperature until the solid is fully dissolved.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Acid Addition: Slowly add a 1.0 M hydrochloric acid solution (1.5 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the acid until the pH is approximately 7-8.

-

Extraction: Add ethyl acetate (20 mL per gram of starting material) to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Everolimus-d4.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Everolimus-d4. The purity should be assessed by HPLC and the identity confirmed by mass spectrometry and ¹H NMR.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Everolimus-d4.

Part 2: Application of Everolimus-d4 in Bioanalytical Methods

The primary application of Everolimus-d4 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Everolimus in biological matrices such as whole blood, plasma, or tissue homogenates using LC-MS/MS.

The Rationale for Using a Deuterated Internal Standard

The use of a SIL-IS is the gold standard in quantitative mass spectrometry for several reasons:[8][12]

-

Co-elution: The deuterated analog has nearly identical physicochemical properties to the unlabeled analyte, ensuring they elute at the same time during liquid chromatography.

-

Correction for Matrix Effects: Both the analyte and the SIL-IS are affected similarly by ion suppression or enhancement in the mass spectrometer's ion source, which is a common issue with complex biological samples.

-

Compensation for Sample Preparation Variability: Any loss of the analyte during extraction and sample processing will be mirrored by a proportional loss of the SIL-IS.

By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, these sources of error are effectively normalized, leading to highly accurate and precise results.[12]

Protocol: Quantification of Everolimus in Whole Blood using Everolimus-d4 as an Internal Standard

This protocol provides a general procedure for the analysis of Everolimus in whole blood. It should be optimized and validated according to regulatory guidelines.

Materials:

-

Everolimus analytical standard

-

Everolimus-d4 internal standard

-

Whole blood samples (calibrators, quality controls, and unknown samples)

-

Methanol

-

Zinc sulfate solution (0.1 M)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Everolimus and Everolimus-d4 in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution of the internal standard (Everolimus-d4) by diluting the stock solution in methanol to a final concentration of 100 ng/mL.

-

Prepare a series of working solutions of Everolimus for the calibration curve and quality control samples by serial dilution of the stock solution.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of a precipitation solution consisting of methanol and 0.1 M zinc sulfate (2:1, v/v) containing the Everolimus-d4 internal standard at a concentration of 50 ng/mL.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Everolimus: Q1 m/z 976.6 → Q3 m/z 909.5 (Ammonium adduct)

-

Everolimus-d4: Q1 m/z 980.6 → Q3 m/z 913.5 (Ammonium adduct)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Everolimus to Everolimus-d4 against the nominal concentration of the calibrators.

-

Determine the concentration of Everolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Bioanalytical Workflow Diagram

Caption: Bioanalytical workflow for Everolimus.

Part 3: Mechanism of Action of Everolimus

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway.[1][3] mTOR is a serine/threonine kinase that exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] Everolimus primarily targets mTORC1.[1]

The mechanism of inhibition is as follows:

-

Binding to FKBP12: Everolimus first binds to the intracellular protein FK506-binding protein 12 (FKBP12).[1][11]

-

Inhibition of mTORC1: The Everolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex.[3]

-

Downstream Effects: This binding allosterically inhibits the kinase activity of mTORC1, leading to the dephosphorylation of its key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3]

-

Cellular Consequences: The inhibition of S6K1 and 4E-BP1 leads to a reduction in protein synthesis, cell growth, and proliferation. It also impedes angiogenesis by downregulating the expression of hypoxia-inducible factor (HIF) and vascular endothelial growth factor (VEGF).[1][2]

mTOR Signaling Pathway Diagram

Caption: Everolimus inhibits mTORC1 signaling.

Conclusion

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is a valuable and strategically designed precursor for the efficient synthesis of Everolimus-d4. The straightforward deprotection protocol allows for the high-yield production of this deuterated analog. Subsequently, Everolimus-d4 serves as an ideal internal standard for the development of robust, accurate, and precise bioanalytical methods for the quantification of Everolimus in complex biological matrices. The application of this precursor and its synthetic product is crucial for advancing research and clinical monitoring in the fields where Everolimus is a key therapeutic agent.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Everolimus? Retrieved from [Link]

-

ResearchGate. (n.d.). Everolimus mechanism of action and mTOR pathway. [Diagram]. Retrieved from [Link]

-

Pavel, M. E., & Baudin, E. (2014). Everolimus and mTOR inhibition in pancreatic neuroendocrine tumors. PMC - NIH. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin. Retrieved from [Link]

-

Li, J., et al. (2014). Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique. PMC - NIH. Retrieved from [Link]

-

Porta, C., et al. (2016). Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects. MDPI. Retrieved from [Link]

-

Das, B., et al. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Retrieved from [Link]

-

Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from [Link]

-

Bioanalysis Zone. (2012, January 11). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved from [Link]

-

O'Halloran, S. J., et al. (2008). Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Schuler, W., et al. (2011). Derivation of Rapamycin: Adventures in Natural Product Chemistry. CHIMIA. Retrieved from [Link]

- Google Patents. (2012, February 9). WO2012017449A1 - Process for preparation of novel 42-0-(heteroalkoxyalkyl) rapamycin compounds with anti-proliferative properties.

-

Kumar, A., et al. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - NIH. Retrieved from [Link]

-

Gregory, M. A., et al. (2015). Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase. Chemical Science. Retrieved from [Link]

-

Technical Disclosure Commons. (2023, September 6). Improved process for the preparation of Everolimus. Retrieved from [Link]